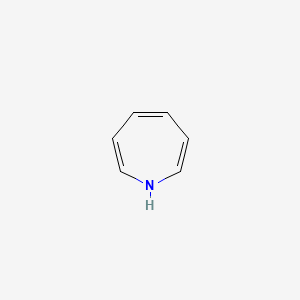

1H-Azepine

Description

Structure

3D Structure

Properties

CAS No. |

291-69-0 |

|---|---|

Molecular Formula |

C6H7N |

Molecular Weight |

93.13 g/mol |

IUPAC Name |

1H-azepine |

InChI |

InChI=1S/C6H7N/c1-2-4-6-7-5-3-1/h1-7H |

InChI Key |

XYOVOXDWRFGKEX-UHFFFAOYSA-N |

SMILES |

C1=CC=CNC=C1 |

Canonical SMILES |

C1=CC=CNC=C1 |

Other CAS No. |

291-69-0 |

Origin of Product |

United States |

Foundational & Exploratory

Theoretical Scrutiny of 1H-Azepine: An In-depth Guide to its Stability and Aromaticity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Azepine, a seven-membered nitrogen-containing heterocycle, presents a fascinating case study in the principles of aromaticity and molecular stability. As a structural motif of interest in medicinal chemistry, a thorough understanding of its electronic properties is paramount for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the theoretical studies investigating the stability and aromaticity of 1H-Azepine, consolidating key quantitative data, detailing computational methodologies, and visualizing the theoretical workflow.

Core Concepts: Stability and Aromaticity of 1H-Azepine

Theoretical studies have consistently demonstrated that 1H-Azepine deviates significantly from the properties of classic aromatic systems. The neutral 1H-Azepine molecule is characterized as antiaromatic .[1][2][3][4] This is attributed to its cyclic, planar-like conjugation of 8 π-electrons, which adheres to Hückel's rule for antiaromaticity (4n π-electrons, where n=2). To alleviate the inherent instability of this antiaromatic character, 1H-Azepine adopts a non-planar, boat-like conformation.[4]

In stark contrast, the protonation of the nitrogen atom to form the 1H-Azepinium cation leads to a significant shift in its electronic structure. This cation is considered to be aromatic .[1][2][3] The protonated nitrogen atom's lone pair is no longer part of the π-system, resulting in a cyclic system with 6 π-electrons, which satisfies Hückel's rule for aromaticity (4n+2 π-electrons, where n=1). This phenomenon, where a molecule can switch from antiaromatic to aromatic upon protonation, is a clear example of homoheteroaromaticity.[1][2] The stability of 1H-Azepine is also understood in the context of its isomers, with 3H-Azepine being more stable due to the interruption of the cyclic conjugation, thereby avoiding antiaromatic destabilization.[4]

Quantitative Analysis of Aromaticity

The aromaticity of 1H-Azepine and its cation has been quantified using various computational indices. The most prominent among these is the Nucleus-Independent Chemical Shift (NICS), a magnetic criterion for aromaticity. NICS values are calculated at specific points in space, typically at the center of the ring (NICS(0)) and 1 Å above the ring center (NICS(1)), to probe the induced magnetic field. Negative NICS values are indicative of aromaticity (diatropic ring current), while positive values suggest antiaromaticity (paratropic ring current).

| Compound | Aromaticity Index | Calculated Value (ppm) | Interpretation |

| 1H-Azepine | NICS(0) | +8.1 | Antiaromatic |

| NICS(1) | +4.5 | Antiaromatic | |

| 1H-Azepinium Cation | NICS(0) | -6.3 | Aromatic |

| NICS(1) | -8.7 | Aromatic |

Table 1: Calculated Nucleus-Independent Chemical Shift (NICS) values for 1H-Azepine and its cation. Data sourced from Dardonville et al. (2004).[1][2]

Experimental and Computational Protocols

The theoretical investigation of 1H-Azepine's stability and aromaticity relies on a well-defined computational workflow. The following outlines a typical protocol based on Density Functional Theory (DFT), a widely used quantum chemical method.

Computational Methodology

Software: Gaussian suite of programs is a common choice for such calculations.

Theoretical Level:

-

Method: Density Functional Theory (DFT) with the B3LYP hybrid functional is frequently employed.[1][2]

-

Basis Set: A triple-zeta basis set with diffuse and polarization functions, such as 6-311++G**, is recommended for accurate results.[1][2]

Step-by-Step Protocol:

-

Structure Input: The initial 3D coordinates of the 1H-Azepine molecule are generated using a molecular builder.

-

Geometry Optimization: An unconstrained geometry optimization is performed to find the lowest energy conformation of the molecule. This step is crucial as it reveals the non-planar, boat-like structure of neutral 1H-Azepine.

-

Frequency Calculation: A frequency analysis is conducted at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

NICS Calculation: To determine the aromaticity, a Gauge-Independent Atomic Orbital (GIAO) calculation is performed.[1][2] "Ghost" atoms (Bq) are placed at the geometric center of the azepine ring (for NICS(0)) and 1 Å above the ring center (for NICS(1)) in the input file. The isotropic magnetic shielding tensors for these ghost atoms are then used to calculate the NICS values (NICS = -σ_iso).

Visualizing the Theoretical Workflow

The logical progression of a theoretical study on 1H-Azepine's aromaticity can be visualized as follows:

Logical Relationships in Aromaticity Assessment

The determination of aromaticity is a multi-faceted process involving the interplay of structural, energetic, and magnetic criteria.

Conclusion

The theoretical examination of 1H-Azepine provides a clear and instructive example of the principles of aromaticity and antiaromaticity. Through computational methods such as DFT and the calculation of aromaticity indices like NICS, a detailed picture of its electronic structure and stability emerges. The antiaromatic nature of the neutral molecule and the aromatic character of its cation are well-established through robust theoretical evidence. This understanding is crucial for chemists and drug development professionals seeking to incorporate the azepine scaffold into novel molecular designs, allowing for the modulation of electronic properties to achieve desired biological activities.

References

- 1. Homoheteroaromaticity: the case study of azepine and dibenzazepine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Overview of the computational methods to assess aromaticity [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Tautomeric Forms of Azepine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of azepine, a seven-membered nitrogen-containing heterocycle of significant interest in medicinal chemistry. Due to its structural flexibility and the existence of multiple tautomeric forms, understanding the chemistry of azepine is crucial for the design and development of novel therapeutics. This document details the relative stabilities, synthesis, and characterization of azepine tautomers, providing quantitative data, experimental protocols, and visual representations of key concepts.

Tautomeric Forms and Relative Stability

Azepine can exist in four primary tautomeric forms: 1H-azepine, 2H-azepine, 3H-azepine, and 4H-azepine. The position of the double bonds and the hydrogen atom on the nitrogen determines the specific tautomer. The stability of these tautomers is a critical factor in their isolation and reactivity.

The 1H-azepine tautomer is generally unstable and readily isomerizes to the more stable 3H-azepine.[1] However, the introduction of electron-withdrawing groups on the nitrogen atom can enhance the stability of the 1H-azepine form. The general order of stability for the parent azepine tautomers has been determined through computational studies, with 3H-azepine being the most stable.

Table 1: Calculated Relative Energies of Azepine Tautomers

| Tautomer | Relative Energy (kJ/mol) |

| 1H-Azepine | 47.5 |

| 2H-Azepine | 30.3 |

| 3H-Azepine | 0 |

| 4H-Azepine | 26.7 |

Data sourced from computational studies.

Synthesis and Characterization of Azepine Tautomers

The synthesis of specific azepine tautomers can be challenging due to their propensity to interconvert. However, various methods have been developed to access these compounds, often involving ring-expansion reactions or functional group manipulations of pre-existing heterocyclic systems.

General Synthetic Strategies

A common route to the azepine core involves the thermal or photochemical rearrangement of aryl azides. This method often leads to the formation of 1H-azepines, which can then isomerize to the more stable 3H-azepines. Another approach is the ring expansion of substituted pyridines.

Experimental Protocols

Synthesis of 3,6-Di-tert-butyl-3H-azepine:

A representative experimental protocol for the synthesis of a substituted 3H-azepine is the reaction of o-alkylphenylnitrene in the presence of an alcohol. The following is a general procedure based on published methods:

-

A solution of o-tert-butylnitrobenzene (1.0 eq) and tributylphosphine (2.0 eq) in methanol is prepared in a sealed tube.

-

The mixture is degassed with nitrogen for 15-20 minutes.

-

The sealed tube is heated at 150°C for 24 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the 3,6-di-tert-butyl-3H-azepine.

Characterization: The product is typically characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Spectroscopic Data of Azepine Tautomers

The different tautomers of azepine exhibit distinct spectroscopic signatures, which are invaluable for their identification and characterization.

Table 2: ¹H NMR Spectral Data of Selected Azepine Tautomers

| Tautomer | Solvent | Chemical Shift (δ, ppm) |

| 2H-Azepine | CDCl₃ | Not readily available due to instability. |

| 3H-Azepine | CDCl₃ | ~2.5 (2H, m, H-2), ~5.4 (1H, m, H-4), ~5.8 (1H, m, H-5), ~6.1 (1H, m, H-6), ~6.3 (1H, m, H-7) |

| 4H-Azepine | CDCl₃ | ~2.8 (2H, d, H-4), ~5.6-6.0 (4H, m, olefinic H) |

Table 3: ¹³C NMR Spectral Data of Selected Azepine Tautomers

| Tautomer | Solvent | Chemical Shift (δ, ppm) |

| 2H-Azepine | CDCl₃ | Not readily available due to instability. |

| 3H-Azepine | CDCl₃ | ~30 (C-2), ~120-135 (olefinic C) |

| 4H-Azepine | CDCl₃ | ~35 (C-4), ~125-140 (olefinic C) |

Table 4: UV-Vis Spectral Data of Selected Azepine Tautomers

| Tautomer | Solvent | λmax (nm) |

| 2H-Azepine | Ethanol | ~220, ~260 |

| 3H-Azepine | Ethanol | ~215, ~255 |

| 4H-Azepine | Ethanol | ~210, ~270 |

Note: The exact chemical shifts and absorption maxima can vary depending on the substituents on the azepine ring.

Tautomerization Mechanism

The interconversion between azepine tautomers is typically catalyzed by acid or base. The mechanism involves a series of proton transfer steps.

Caption: Acid-catalyzed tautomerization of 1H-azepine to 3H-azepine.

In the presence of an acid, the nitrogen atom of 1H-azepine is protonated, leading to a resonance-stabilized cation. Subsequent deprotonation at a different position results in the formation of the more stable 3H-azepine tautomer. A similar process occurs under basic conditions, involving deprotonation to form an anionic intermediate.

Pharmacological Relevance and Signaling Pathways

Azepine derivatives are prevalent in a wide range of pharmacologically active compounds, including anticonvulsants, antidepressants, and antipsychotics.[1] The conformational flexibility and tautomeric possibilities of the azepine ring are thought to contribute to their ability to interact with various biological targets.

While specific signaling pathways directly modulated by the parent azepine tautomers are not extensively characterized, the activities of their derivatives provide insights into their potential biological roles. For instance, certain fused azepine derivatives have been investigated as inhibitors of the Hedgehog signaling pathway, which is implicated in some cancers.

Caption: Simplified Hedgehog signaling pathway and potential inhibition by azepine derivatives.

The ability of different tautomers to exist in equilibrium could be a critical factor in the binding of azepine-based drugs to their protein targets. The specific tautomeric form present at the active site may be the one that provides the optimal geometry and electronic distribution for high-affinity binding. This highlights the importance of considering tautomerism in structure-activity relationship (SAR) studies and in the computational design of new azepine-containing drug candidates.

Conclusion

The tautomeric forms of azepine represent a fascinating and complex area of heterocyclic chemistry. The interplay of their relative stabilities, synthetic accessibility, and distinct spectroscopic properties provides a rich field for further investigation. For drug development professionals, a thorough understanding of azepine tautomerism is essential for the rational design of new therapeutic agents with improved efficacy and selectivity. Future research focusing on the specific roles of individual tautomers in biological systems will undoubtedly uncover new opportunities for therapeutic intervention.

References

The Azepine Nucleus: A Historical Journey from Discovery to Modern Synthetic Marvels

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocycle, azepine, and its derivatives have carved a significant niche in the landscape of medicinal chemistry and drug development. From early serendipitous discoveries to the development of sophisticated and elegant synthetic strategies, the journey of azepine chemistry is a testament to the relentless pursuit of novel therapeutic agents. This in-depth technical guide provides a historical overview of the discovery and synthesis of azepines, detailing key milestones, experimental methodologies, and the biological significance of this versatile scaffold.

A Serendipitous Beginning: The Dawn of Azepine-Based Therapeutics

The story of azepine's impact on medicine begins not with the isolation of a natural product, but with the astute observations of medicinal chemists in the mid-20th century. The quest for new antihistamines and antipsychotics led to the synthesis of compounds built around a dibenz[b,f]azepine core.

A pivotal moment arrived in the early 1950s when scientists at the Swiss pharmaceutical company Geigy were exploring variations of the chlorpromazine molecule. This research led to the synthesis of iminodibenzyl (10,11-dihydro-5H-dibenzo[b,f]azepine) , a key intermediate. While initial tests for antipsychotic activity were disappointing, a derivative of this compound, imipramine , was serendipitously discovered by the Swiss psychiatrist Roland Kuhn to possess remarkable antidepressant properties.[1][2] This discovery, in 1957, marked the advent of the tricyclic antidepressants (TCAs), a class of drugs that revolutionized the treatment of major depressive disorder.

Hot on the heels of this breakthrough, another landmark discovery in azepine chemistry occurred in 1955 at Hoffmann-La Roche. Chemist Leo Sternbach, in his work on quinazoline-3-oxides, accidentally synthesized a new class of compounds: the benzodiazepines .[3] The first of these, chlordiazepoxide (Librium®), was introduced in 1960, followed by the iconic diazepam (Valium®) in 1963. These molecules, featuring a diazepine ring fused to a benzene ring, exhibited potent anxiolytic, sedative, and anticonvulsant effects, quickly becoming some of the most widely prescribed medications globally.

The Evolution of Azepine Synthesis: A Chemist's Toolkit

The early therapeutic successes of azepine derivatives spurred intense interest in the development of synthetic routes to the core azepine ring and its analogues. Over the decades, a diverse array of methodologies has been established, ranging from classical ring-forming reactions to modern catalytic approaches.

Early Synthetic Strategies: Building the Core

The initial syntheses of the dibenzazepine core of imipramine relied on a multi-step process starting from simple aromatic precursors.

Synthesis of 2,2'-Diaminobibenzyl: A common starting material, 2,2'-diaminobibenzyl, was prepared from o-nitrotoluene. This involved an oxidative coupling reaction to form 2,2'-dinitrobibenzyl, followed by reduction of the nitro groups.[3][4]

Ring Closure to form Dibenzazepine: The crucial seven-membered ring was then formed by the cyclization of 2,2'-diaminobibenzyl. An early and industrially significant method involved heating with polyphosphoric acid (PPA) at high temperatures.[4][5]

Key Synthetic Methodologies: A Comparative Overview

The following table summarizes some of the key synthetic methodologies developed for the construction of the azepine ring, highlighting their general approaches, typical reagents, and reported yields.

| Synthesis Method | General Approach | Key Reagents/Catalysts | Typical Yields |

| Buchner Reaction | Ring expansion of an aromatic ring by reaction with a diazo compound to form a cycloheptatriene, which can be a precursor to azepines. | Diazoacetyl compounds, Rhodium catalysts | 34-53% for cycloheptatriene formation[6] |

| Nitrene Insertion | Ring expansion of an aromatic ring via the insertion of a nitrene, often generated photochemically or thermally from an azide. | Aryl azides, P(OiPr)3, blue light irradiation | Good to excellent yields for N-substituted azepines[7][8] |

| Ring-Closing Metathesis (RCM) | Intramolecular cyclization of a diene-containing amine precursor. | Grubbs' or Schrock's catalysts | Varies depending on substrate |

| Rhodium-Catalyzed Reactions | Various methods including [4+3] cycloadditions and intramolecular C-H functionalization. | Rh(II) catalysts | Moderate to excellent yields[9] |

| Gold-Catalyzed Annulation | Intermolecular [4+3] annulation of α,β-unsaturated imines with propargyl esters. | AuCl, picolinic acid derived gold catalysts | Up to 93%[10] |

| Copper-Catalyzed Tandem Amination/Cyclization | Reaction of fluorinated allenynes with amines. | Cu(I) catalysts | Moderate to good yields[11] |

Detailed Experimental Protocols for Key Syntheses

To provide a practical resource for researchers, this section details the experimental procedures for two historically significant azepine syntheses.

Industrial Synthesis of 10,11-Dihydro-5H-dibenzo[b,f]azepine (Iminodibenzyl)

This two-step process outlines the preparation of the core dibenzazepine scaffold, a crucial precursor for many tricyclic antidepressants.

Step 1: Preparation of 2,2'-Dinitrobibenzyl via Oxidative Coupling of o-Nitrotoluene [12]

-

Materials: o-Nitrotoluene, Methanolic Potassium Hydroxide (33%), Metal catalyst (e.g., Vanadyl acetylacetonate [VO(acac)₂] or Nickel acetylacetonate [Ni(acac)₂] with a crown ether), Toluene, Ethanol.

-

Procedure:

-

To a 33% methanolic KOH solution, add a catalytic amount of the chosen metal catalyst.

-

Cool the reaction mixture to 25°C and add o-nitrotoluene.

-

Pass a stream of air through the reaction mixture for 12 hours while maintaining the temperature at 25°C.

-

After 12 hours, add water and methanol to the reaction mixture and filter.

-

Dissolve the filter cake in boiling toluene, filter while hot, and then cool to induce crystallization.

-

Recrystallize the product from ethanol to yield 2,2'-dinitrobibenzyl.

-

Step 2: Reductive Cyclization to 10,11-Dihydro-5H-dibenzo[b,f]azepine [5]

-

Materials: 2,2'-Dinitrobibenzyl, Hydrogen gas, Palladium on Carbon (Pd/C) catalyst, Polyphosphoric Acid (PPA), Toluene.

-

Procedure:

-

Reduction: Catalytically reduce 2,2'-dinitrobibenzyl to 2,2'-diaminobibenzyl using hydrogen gas and a Pd/C catalyst.

-

Cyclization: Add the resulting 2,2'-diaminobibenzyl and polyphosphoric acid to a cyclization kettle.

-

Heat the mixture to 280°C and maintain this temperature for 5 hours.

-

Cool the reaction mixture to 100°C and wash with water until neutral.

-

Separate the layers and add toluene to the organic layer.

-

Cool the toluene solution to induce crystallization, followed by centrifugation and drying to obtain iminodibenzyl.

-

Laboratory Scale Synthesis via Nitrene Insertion: Photochemical Ring Expansion of an Aryl Azide

This method provides a more modern and often milder approach to the azepine core.

-

Materials: Substituted aryl azide, Triisopropyl phosphite (P(OiPr)₃), Diethylamine (Et₂NH), Isopropanol, Blue LED light source (e.g., 427 nm).

-

Procedure:

-

In a suitable reaction vessel, dissolve the substituted aryl azide in isopropanol.

-

Add an excess of triisopropyl phosphite (e.g., 20 equivalents) and diethylamine (e.g., 8 equivalents).

-

Irradiate the reaction mixture with a blue LED light source at room temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the resulting 3H-azepine can be isolated and, if desired, subsequently hydrogenated to the corresponding azepane.

-

Signaling Pathways of Azepine-Based Drugs

The therapeutic effects of azepine derivatives stem from their interaction with specific biological targets and the subsequent modulation of intracellular signaling pathways.

Benzodiazepines and the GABA-A Receptor

Benzodiazepines exert their effects by binding to a specific allosteric site on the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel. This binding potentiates the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus producing the characteristic sedative, anxiolytic, and anticonvulsant effects.

Imipramine and Neurotransmitter Reuptake Inhibition

Imipramine and other tricyclic antidepressants primarily function by blocking the reuptake of the neurotransmitters norepinephrine and serotonin from the synaptic cleft back into the presynaptic neuron.[2] This action increases the concentration of these neurotransmitters in the synapse, enhancing their signaling and ultimately leading to an alleviation of depressive symptoms. Imipramine also has effects on other receptors, contributing to its side-effect profile.[1]

The Future of Azepine Chemistry

The rich history of azepine discovery and synthesis continues to inspire contemporary research. Modern synthetic methods are increasingly focused on efficiency, stereoselectivity, and green chemistry principles. The development of novel catalytic systems and the exploration of new reaction pathways are constantly expanding the accessible chemical space of azepine derivatives. As our understanding of the biological roles of these fascinating molecules deepens, the azepine scaffold is poised to remain a cornerstone of drug discovery for years to come, offering hope for the development of new and improved treatments for a wide range of diseases.

References

- 1. Imipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Imipramine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. CN111253312A - Synthesis method of iminodibenzyl - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Azepine synthesis [organic-chemistry.org]

- 8. Synthesis and Medicinal Uses of Azepines | Pharmaguideline [pharmaguideline.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Cycloheptatriene-containing Azetidine Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The 1H-Azepine Ring: A Comprehensive Guide to its Core Reactivity Patterns

For Researchers, Scientists, and Drug Development Professionals

The 1H-azepine ring, a seven-membered nitrogen-containing heterocycle, represents a fascinating and challenging scaffold in organic chemistry. Its unique conformational flexibility and electronic properties give rise to a rich and varied reactivity, making it a valuable synthon in the development of novel pharmaceuticals and functional materials. This technical guide provides an in-depth exploration of the fundamental reactivity patterns of the 1H-azepine ring system, with a focus on cycloaddition reactions, electrophilic and nucleophilic additions, and thermal and photochemical rearrangements.

General Reactivity and Stability

The 1H-azepine ring is a non-planar, boat-shaped molecule. It is an unstable tautomer that readily isomerizes to the more stable 3H-azepine. This inherent instability is a crucial factor governing its reactivity, often leading to complex reaction pathways and product mixtures. The reactivity of the 1H-azepine ring is significantly influenced by the nature of the substituent on the nitrogen atom. Electron-withdrawing groups, such as alkoxycarbonyl or sulfonyl groups, can stabilize the 1H-azepine tautomer, allowing for its isolation and subsequent chemical manipulation.

Cycloaddition Reactions

The conjugated diene and triene systems within the 1H-azepine ring make it an excellent participant in various cycloaddition reactions. These reactions provide a powerful tool for the construction of complex polycyclic nitrogen-containing frameworks.

[4+2] Cycloaddition (Diels-Alder Reaction)

1H-Azepine derivatives, particularly those with electron-withdrawing groups on the nitrogen, readily undergo [4+2] cycloaddition reactions with a variety of dienophiles. These reactions can proceed with high stereoselectivity. For instance, 2-alkyl-6-halo-1-tosyl-2,3-dihydro-1H-azepines undergo highly stereoselective [4+2] cycloaddition reactions with heterodienophiles.[1] Similarly, 2,3-homo-1H-azepine reacts with tetracyanoethylene and nitrosobenzene to yield the corresponding normal (4+2)π cycloadducts.[2]

Other Cycloaddition Reactions

Beyond the typical Diels-Alder reaction, the 1H-azepine ring can participate in other modes of cycloaddition. For example, 1-ethoxycarbonyl-1H-azepine can undergo [2+4] and [6+4] type cycloaddition reactions with 3,4,5,6-tetrachloro-1,2-benzoquinone. The varied reactivity allows for the synthesis of diverse and complex heterocyclic systems.

Electrophilic and Nucleophilic Additions

The π-electron system of the 1H-azepine ring is susceptible to attack by both electrophiles and nucleophiles. These reactions are fundamental to the functionalization of the azepine core.

Electrophilic Additions

While the inherent electron-rich nature of the diene system suggests susceptibility to electrophilic attack, the non-aromatic character and instability of the 1H-azepine ring often lead to complex outcomes. The reaction of 2-methoxy-3H-azepines with N-bromosuccinimide (NBS) proceeds via a regioselective 1,4-addition, leading to the formation of 2H-azepine derivatives.[3] This suggests that electrophilic attack can initiate transformations that alter the ring system itself.

Nucleophilic Additions

Nucleophilic additions to the 1H-azepine ring are a cornerstone of its synthetic utility, particularly in intramolecular cyclization reactions for the construction of the azepine core itself. A notable example is the synthesis of 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one derivatives through an intramolecular cyclic condensation of tertiary enamides with aldehydes.[4] This reaction proceeds via a cascade of nucleophilic addition, deprotonation, and dehydration.[4] Intermolecular nucleophilic additions are also known, with the regioselectivity being influenced by the substitution pattern on the ring and the nature of the nucleophile. For instance, the reaction of o-alkylphenylnitrene in the presence of an alcohol leads to the formation of 2-alkoxy-3H-azepine derivatives via nucleophilic trapping of a dehydroazepine intermediate.[5]

Thermal and Photochemical Rearrangements

The flexible seven-membered ring of 1H-azepine is prone to various rearrangement reactions under thermal and photochemical conditions, leading to the formation of diverse structural motifs.

Thermal Rearrangements

A well-documented thermal reaction of 1-substituted 1H-azepines is their rearrangement to 6-aminofulvene derivatives.[6] For example, heating dimethyl 1,2,7-trimethyl-1H-azepine-3,6-dicarboxylate in refluxing benzene leads to the formation of a dimethyl 3,α-dimethyl-6-methyliminofulvene-2,4-dicarboxylate.[6] Mechanistic studies suggest that this rearrangement proceeds through a 1,1-disubstituted cyclopentadiene intermediate, followed by a[1][6]-sigmatropic rearrangement.[7]

Photochemical Rearrangements

Photochemical conditions can induce unique transformations in the 1H-azepine ring system. A key reaction is the valence photoisomerization of 1-ethoxycarbonyl-1H-azepine.[8][9] This reaction proceeds from a singlet excited state with a quantum efficiency of 0.013 upon irradiation at 325-385 nm.[1] The resulting valence isomer can thermally revert to the starting 1H-azepine. This reversible photoisomerization highlights the potential of 1H-azepine derivatives in the development of molecular switches and energy storage systems. Quantum chemical and quasiclassical trajectory simulations have shown that the benzene imine ⇌ 1H-azepine isomerization occurs through sequential valence and endo–exo isomerism.[10]

Data Presentation

Table 1: Summary of Yields for the Synthesis of 2,3-Dihydro-1H-azepine Derivatives [4]

| Entry | Substrate | Product | Yield (%) |

| 1 | N-benzoyl-N-(2-formylbenzyl)enamide | 2,3-Dihydro-1H-azepine derivative | 95 |

| 2 | N-(4-methylbenzoyl)-N-(2-formylbenzyl)enamide | 2,3-Dihydro-1H-azepine derivative | 96 |

| 3 | N-(4-methoxybenzoyl)-N-(2-formylbenzyl)enamide | 2,3-Dihydro-1H-azepine derivative | 94 |

| 4 | N-(4-chlorobenzoyl)-N-(2-formylbenzyl)enamide | 2,3-Dihydro-1H-azepine derivative | 92 |

| 5 | N-benzyloxycarbonyl-N-(2-formylbenzyl)enamide | 2,3-Dihydro-1H-azepine derivative | 85 |

Experimental Protocols

General Procedure for the Synthesis of 2,3-Dihydro-1H-azepine Derivatives [4]

To a solution of the tertiary enamide containing a formyl group (0.2 mmol) in anhydrous CH2Cl2 (2.0 mL) was added BBr3 (1.0 M in CH2Cl2, 0.3 mL, 0.3 mmol) at 0 °C under an argon atmosphere. The resulting mixture was stirred at room temperature for the time indicated in Table 1. Upon completion of the reaction, as monitored by TLC, the reaction was quenched with saturated aqueous NaHCO3 solution (10 mL) and the mixture was extracted with CH2Cl2 (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired 2,3-dihydro-1H-azepine derivative.

Mandatory Visualizations

Caption: Cycloaddition pathways of the 1H-azepine ring.

Caption: Thermal and photochemical rearrangements of 1H-azepines.

Caption: Workflow for the synthesis of 2,3-dihydro-1H-azepines.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. The cycloaddition of homo-1H-azepine - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes [organic-chemistry.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. The thermal rearrangement of 1-substituted 1H-azepines to derivatives of 6-aminofulvene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. The mechanism of the thermal rearrangement of 1-substituted 1H-azepines to 6-aminofulvenes - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and reactions of Seven membered heterocycle-Azepines | PPTX [slideshare.net]

- 10. Stereoelectronic and dynamical effects dictate nitrogen inversion during valence isomerism in benzene imine - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Language of Azepines: A Nomenclature Guide for Scientific Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles of Azepine Derivative Nomenclature

The seven-membered nitrogen-containing heterocycle, azepine, and its derivatives represent a cornerstone in medicinal chemistry and drug development. Their diverse pharmacological activities, ranging from anticonvulsant and antidepressant to anticancer properties, have fueled extensive research into their synthesis and structure-activity relationships. A comprehensive understanding of the systematic nomenclature of these compounds is paramount for clear communication, unambiguous identification, and effective data dissemination within the scientific community. This guide provides a detailed overview of the International Union of Pure and Applied Chemistry (IUPAC) and Hantzsch-Widman nomenclature systems as they apply to azepine derivatives, alongside illustrative examples and practical considerations for naming complex structures.

Foundational Nomenclature: The Azepine Core

The parent azepine is an unsaturated seven-membered ring containing one nitrogen atom. According to IUPAC, the numbering of the azepine ring commences at the nitrogen atom, assigning it the locant '1'.[1] The most stable form of the parent azepine is 3H-azepine, though the 1H-tautomer is also recognized.[1][2] The fully saturated analog is named azepane. The presence of double bonds dictates the use of "dihydro-" and "tetrahydro-" prefixes.[1]

The Hantzsch-Widman system, a systematic method for naming heterocyclic compounds, provides the foundation for naming the azepine ring.[1] This system combines a prefix for the heteroatom ("aza" for nitrogen) with a stem indicating the ring size and degree of saturation ("-epine" for a seven-membered unsaturated ring).

Naming Substituted Azepine Derivatives

The principles of substitutive nomenclature are applied to name azepine derivatives with various functional groups. The position of each substituent is indicated by the locant of the carbon or nitrogen atom to which it is attached. Standard IUPAC rules of priority are followed when multiple functional groups are present, with the principal functional group determining the suffix of the name.

General Steps for Naming Substituted Azepines:

-

Identify the Parent Azepine Ring: This is the seven-membered nitrogen-containing ring.

-

Number the Ring: Begin numbering at the nitrogen atom as '1' and proceed around the ring.

-

Identify and Name the Substituents: Name each substituent group attached to the ring.

-

Assign Locants to Substituents: Indicate the position of each substituent using the number of the ring atom to which it is attached.

-

Alphabetize the Substituents: Arrange the substituent names in alphabetical order.

-

Assemble the Name: Combine the substituent names and locants as prefixes to the parent name "azepine".

Fused Azepine Systems: Benzodiazepines and Dibenzazepines

A significant class of pharmacologically active compounds is based on azepine rings fused with one or more benzene rings. The nomenclature of these fused systems follows specific IUPAC rules.

Benzodiazepines: These are formed by the fusion of a benzene ring with a diazepine ring (a seven-membered ring with two nitrogen atoms). The name is a composite of "benzo" and "diazepine". The numbering of the fused ring system starts from an atom adjacent to the fusion and proceeds in a direction that gives the heteroatoms the lowest possible locants. For instance, in 1,4-benzodiazepine, the nitrogen atoms are at positions 1 and 4.

Dibenzazepines: These consist of an azepine ring fused to two benzene rings. The IUPAC name is derived by indicating the fusion positions. For example, the well-known anticonvulsant carbamazepine has the systematic name 5H-dibenz[b,f]azepine-5-carboxamide. The letters in brackets indicate the faces of the azepine ring to which the benzene rings are fused.

The following diagram illustrates the systematic process for naming a complex, fused azepine derivative based on IUPAC conventions.

Quantitative Data on Azepine Derivatives

The pharmacological activity of azepine derivatives is often quantified to establish structure-activity relationships. This data is crucial for guiding the design of new and more potent therapeutic agents.

| Compound Class | Derivative Example | Biological Activity | Quantitative Data | Reference |

| Pyrrolo[1,2-a]azepines | Compound 3 | Anticancer (HepG2) | IC50 = 4 nM | [3] |

| Pyrrolo[1,2-a]azepines | Compound 6 | Anticancer (HepG2) | IC50 = 1.6 nM | [3] |

| Pyrrolo[1,2-a]azepines | 2-Benzoylamino derivative | Anticancer (MCF7) | IC50 = 10.7 nM | [3] |

| Pyridobenzazepines | Derivative 8 | Antibacterial | MIC = 39–78 µg/mL | [4] |

| Pyridobenzazepines | Derivative 12 | Antifungal | MIC = 156–313 µg/mL | [4] |

Experimental Protocols for Azepine Derivative Synthesis

The synthesis of azepine derivatives often involves multi-step reaction sequences. Below are generalized protocols for the synthesis of key azepine scaffolds.

Synthesis of 1,5-Benzodiazepines

A common method for the synthesis of 1,5-benzodiazepines involves the condensation of o-phenylenediamines with ketones.[5]

General Protocol:

-

A mixture of o-phenylenediamine (1 mmol), a ketone (2.5 mmol), and a catalyst (e.g., H-MCM-22, 100 mg) is stirred in a suitable solvent (e.g., acetonitrile, 4 mL) at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield the desired 1,5-benzodiazepine.

Synthesis of Dibenz[b,f]azepines

The synthesis of the dibenz[b,f]azepine scaffold can be achieved through an intramolecular Buchwald-Hartwig coupling reaction.[5]

General Protocol:

-

A solution of the appropriate 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol intermediate (0.2 mmol), a palladium catalyst (e.g., Pd(OAc)2), a suitable ligand (e.g., Xantphos), and a base (e.g., K2CO3, 2 equiv.) is prepared in a degassed solvent (e.g., THF).

-

The reaction mixture is heated at a specified temperature (e.g., 50-60 °C) for a designated time (e.g., 2 hours).

-

The reaction is monitored by TLC or HPLC.

-

After completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water.

-

The organic layer is dried, concentrated, and the crude product is purified by chromatography to afford the dibenz[b,f]azepine derivative.

The following diagram illustrates a general workflow for the synthesis and characterization of a novel azepine derivative.

Conclusion

A systematic and unambiguous nomenclature is fundamental to the advancement of research and development in the field of azepine chemistry. This guide has provided a comprehensive overview of the key principles governing the naming of azepine derivatives, from the basic monocyclic ring to complex fused systems. By adhering to these established IUPAC and Hantzsch-Widman rules, researchers can ensure clarity and precision in their scientific communications, thereby facilitating collaboration and accelerating the discovery of novel azepine-based therapeutics.

References

- 1. Synthesis and quantitative structure-activity relationships of anticonvulsant 2,3,6-triaminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 3. nobraintoosmall.co.nz [nobraintoosmall.co.nz]

- 4. A computational quantitative structure-activity relationship study of carbamate anticonvulsants using quantum pharmacological methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1H-Azepine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Azepine (C₆H₇N) is a seven-membered, unsaturated heterocyclic compound containing a nitrogen atom. As a non-aromatic system with 8 π-electrons, it exhibits unique electronic and structural properties that make it a molecule of significant interest in theoretical and synthetic chemistry. However, the parent 1H-Azepine is notoriously unstable, existing as a red oil that readily isomerizes, even at low temperatures, to the more stable 3H-azepine.[1] This inherent instability presents considerable challenges for its isolation and comprehensive spectroscopic characterization.

This technical guide provides a summary of the available spectroscopic data for 1H-Azepine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Due to the scarcity of data for the parent compound, information on more stable, substituted 1H-azepine derivatives is also included to provide a more complete picture of the spectroscopic behavior of this class of compounds. Detailed experimental protocols for acquiring these spectra are also provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 1H-Azepine, both ¹H and ¹³C NMR data are crucial for understanding its electronic environment and conformation.

¹³C NMR Spectroscopy

Due to its instability, the ¹³C NMR spectrum of 1H-Azepine was recorded at -60 °C. The available data, originating from the work of Vogel et al. (1980), reveals the chemical shifts for the C2/C7 and C3/C6 carbon atoms.[1][2] The signals for C4/C5 were not reported in the readily available literature. The downfield shift of C2/C7 is consistent with their proximity to the nitrogen atom.

| Carbon Atom | Chemical Shift (δ) in ppm |

| C2 / C7 | 138.0 |

| C3 / C6 | 113.0 |

| C4 / C5 | Not Reported |

| Solvent: CDCl₃, Temperature: -60 °C |

¹H NMR Spectroscopy

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. However, for the structural elucidation of azepines, IR data is generally considered to be of limited importance.[1] The spectra are often complex, and the characteristic vibrations of the C=C and C-N bonds within the seven-membered ring can be difficult to assign definitively. For substituted 1H-azepines, the presence of functional groups on the nitrogen or the ring will give rise to more easily identifiable characteristic absorption bands.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=C Stretch | 1680 - 1620 (variable) |

| C-N Stretch | 1350 - 1000 (variable) |

| =C-H Stretch | ~3030 (variable) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. 1H-Azepine and its derivatives are colored compounds, indicating absorption in the visible region of the electromagnetic spectrum. The color is attributed to the conjugation of the nitrogen lone pair with the triene system.[1][4]

For stable, 1-substituted 1H-azepines, three main absorption bands are typically observed. The long-wavelength band is responsible for the color of these compounds.[1]

| Absorption Band | Wavelength Range (λ_max) in nm |

| Band I | 210 - 215 |

| Band II | 240 - 247 |

| Band III | 285 - 330 |

The position and intensity of these bands are influenced by the nature of the substituent on the nitrogen atom and the solvent.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Workflow for Spectroscopic Characterization

Caption: General workflow for the spectroscopic characterization of 1H-Azepine.

NMR Spectroscopy Protocol

-

Sample Preparation : Due to the instability of 1H-Azepine, synthesis and handling should be performed at low temperatures. Dissolve a precisely weighed sample (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum. This often requires a larger number of scans due to the low natural abundance of ¹³C.

-

For the unstable 1H-Azepine, data acquisition must be performed at low temperatures (e.g., -60 °C) to prevent sample degradation.

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopy Protocol

-

Sample Preparation :

-

For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small drop of the sample is placed directly on the ATR crystal.

-

-

Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the clean salt plates or ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing : The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, typically plotted as percent transmittance versus wavenumber (cm⁻¹).

UV-Vis Spectroscopy Protocol

-

Sample Preparation :

-

Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.

-

Use quartz cuvettes, as glass absorbs in the UV region.

-

-

Instrumentation : Employ a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition :

-

Fill a reference cuvette with the pure solvent and the sample cuvette with the prepared solution.

-

Record a baseline spectrum with the solvent-filled cuvette in both beams.

-

Place the sample cuvette in the sample beam and acquire the absorption spectrum, typically over a range of 200-800 nm.

-

-

Data Analysis : The resulting spectrum plots absorbance versus wavelength (nm). The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are key parameters to be determined.

Logical Relationships in Spectroscopic Analysis

Caption: Interrelation of spectroscopic techniques for structural elucidation.

Conclusion

The spectroscopic characterization of 1H-Azepine is a challenging endeavor due to its inherent instability. The available data, primarily from low-temperature ¹³C NMR and UV-Vis studies of stabilized derivatives, provides valuable insights into its electronic structure and polyene character. While a complete set of spectroscopic data for the parent compound remains elusive, the combination of the partial experimental data with theoretical calculations and comparative analysis of stable derivatives allows for a reasonable understanding of this intriguing heterocyclic system. For researchers in drug development, the spectroscopic profiles of stable azepine derivatives are crucial for quality control and structural confirmation in the synthesis of more complex bioactive molecules.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. 1H-Azepine | C6H7N | CID 6451476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 13C NMR calculations on azepines and diazepines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Why are 1H-azepines so variable in colour and reactivity [inis.iaea.org]

An In-depth Technical Guide to the Solubility and Solvent Compatibility of 1H-Azepine

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 1H-Azepine

A summary of the known physical and chemical properties of 1H-Azepine (CAS RN: 291-69-0) is presented in Table 1. These properties are crucial for understanding its behavior in various solvent systems.[1][2][3]

| Property | Value | Reference |

| Molecular Formula | C₆H₇N | [1][2] |

| Molecular Weight | 93.13 g/mol | [2] |

| Boiling Point | 199.5°C at 760 mmHg | [1] |

| Density | 0.93 g/cm³ | [1] |

| Refractive Index | 1.507 | [1] |

| Flash Point | 79.9°C | [1] |

| Stability | Unstable, tends to dimerize. The 1H form converts to the 3H form. | [3][4][5] |

Note: The solubility of 1H-Azepine is not explicitly reported in the reviewed literature and is often listed as "N/A"[1]. Its fully saturated derivative, hexahydroazepine (azepane), is described as having moderate polarity and being soluble in organic solvents, which may offer some indication of the potential solvent classes to explore for 1H-Azepine[6].

Solubility and Solvent Compatibility

Due to its unsaturated seven-membered ring containing a nitrogen atom, 1H-Azepine is a polar molecule.[6] Its reactivity, particularly its tendency to dimerize and isomerize, significantly impacts its stability in solution[4][5]. The color and reactivity of azepine derivatives are known to vary depending on the electronic effects of substituents and the planarity of the ring system[4][7].

Based on general principles of "like dissolves like," the following qualitative predictions can be made regarding its solvent compatibility:

-

Polar Protic Solvents (e.g., water, ethanol, methanol): Limited to moderate solubility is expected due to the potential for hydrogen bonding with the nitrogen atom. However, the reactivity of 1H-Azepine may be enhanced in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): Good solubility is anticipated due to the polar nature of both the solute and the solvent. These solvents are often a good starting point for dissolving polar organic compounds.

-

Nonpolar Solvents (e.g., hexane, toluene): Poor solubility is expected due to the significant difference in polarity.

It is critical to perform all solubility and compatibility testing under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures to minimize degradation and dimerization.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like 1H-Azepine. This method, often referred to as the "shake-flask" method, is a standard approach. Given the instability of 1H-Azepine, all steps should be performed with precautions to prevent degradation.

Objective: To determine the approximate solubility of 1H-Azepine in a range of solvents at a specified temperature.

Materials:

-

1H-Azepine (as pure as possible)

-

A selection of analytical grade solvents (e.g., water, ethanol, acetonitrile, DMSO, toluene)

-

Small, sealable vials (e.g., 2 mL amber glass vials with PTFE-lined caps)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of solubility.

Detailed Steps:

-

Preparation of Standard Curve: Prepare a series of standard solutions of 1H-Azepine of known concentrations in a suitable solvent (one in which it is freely soluble and stable for the duration of the analysis). Analyze these standards by HPLC to generate a standard curve of peak area versus concentration.

-

Sample Preparation:

-

Add an excess amount of solid 1H-Azepine to a pre-weighed vial. The amount should be sufficient to ensure that a saturated solution is formed.

-

Record the exact weight of the added compound.

-

Add a precise volume of the test solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the solution is saturated. The duration may need to be optimized.

-

-

Sampling:

-

After equilibration, remove the vials and allow any undissolved solid to settle. Centrifugation at the same temperature can be used to facilitate this.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the standard curve.

-

Inject the diluted sample into the HPLC system and determine the concentration of 1H-Azepine from the standard curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Precautions for 1H-Azepine:

-

Inert Atmosphere: All steps should be performed under an inert atmosphere to prevent oxidation.

-

Temperature Control: Maintain strict temperature control throughout the experiment as solubility is temperature-dependent.

-

Light Protection: Use amber vials to protect the light-sensitive compound from degradation.

-

Stability Assessment: It is advisable to monitor the stability of 1H-Azepine in the chosen solvents over the time course of the experiment by analyzing samples at different time points.

Tautomerism of Azepine

The instability of 1H-Azepine is intrinsically linked to its ability to exist in different tautomeric forms. The 1H-azepine isomer is often in equilibrium with other forms, with the 3H-azepine being a more stable isomer[3][8]. This tautomerism is a critical consideration in any study involving azepines.

Tautomeric Forms of Azepine

References

- 1. Cas 291-69-0,1H-Azepine | lookchem [lookchem.com]

- 2. 1H-Azepine | C6H7N | CID 6451476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Azepine - Wikipedia [en.wikipedia.org]

- 4. journals.co.za [journals.co.za]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CAS 111-49-9: 1H-Azepine, hexahydro- | CymitQuimica [cymitquimica.com]

- 7. Why are 1H-azepines so variable in colour and reactivity [inis.iaea.org]

- 8. Synthesis and reactions of Seven membered heterocycle-Azepines | PPTX [slideshare.net]

Methodological & Application

Synthesis of Functionalized 1H-Azepine Derivatives: Applications and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of functionalized 1H-azepine derivatives. This class of seven-membered nitrogen-containing heterocycles is a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities.

The unique conformational flexibility of the azepine ring makes it a valuable core for the design of novel therapeutic agents. Functionalized 1H-azepine derivatives have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents, making their synthesis a key area of interest in the development of new pharmaceuticals. This report details three distinct and effective methodologies for the synthesis of these valuable compounds and explores the current understanding of their mechanisms of action.

Application Notes

Functionalized 1H-azepine derivatives are recognized for their diverse pharmacological properties. The introduction of various substituents onto the azepine core allows for the fine-tuning of their biological activity, leading to the development of potent and selective drug candidates.

Anticancer Activity: Certain 3-amino-2,7-dihydro-1H-azepine-4-carboxylates have shown promising anticancer activity. While the precise mechanism is still under investigation, it is hypothesized that these compounds may interfere with cellular processes crucial for cancer cell proliferation and survival.

Anti-inflammatory Activity: A series of novel hexahydropyrimido[1,2-a]azepine derivatives have been identified as selective cyclooxygenase-2 (COX-2) inhibitors.[1] COX-2 is an enzyme that is often upregulated in inflammatory conditions and its selective inhibition is a key strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.

Antimicrobial Activity: Pyridobenzazepine derivatives have demonstrated notable antibacterial and antifungal properties.[2] The mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes, leading to microbial cell death.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of three distinct classes of functionalized 1H-azepine derivatives.

Protocol 1: Hafnium-Catalyzed [6+1] Annulation for the Synthesis of 3-Amino-2,7-dihydro-1H-azepine-4-carboxylates

This protocol describes a direct approach to synthesize 3-amino-2,7-dihydro-1H-azepine-4-carboxylates through a [6+1] annulation of N-tethered ynenitriles with Reformatsky reagents, catalyzed by hafnium(IV) chloride.

Materials:

-

N-tethered ynenitrile

-

Reformatsky reagent (e.g., ethyl bromoacetate and zinc dust)

-

Hafnium(IV) chloride (HfCl₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the N-tethered ynenitrile (1.0 equiv) in anhydrous THF under an inert atmosphere, add the Reformatsky reagent (1.5 equiv).

-

Add Hafnium(IV) chloride (10 mol%) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: BBr₃-Catalyzed Intramolecular Condensation for the Synthesis of 2,3-Dihydro-1H-azepines

This method facilitates the synthesis of 2,3-dihydro-1H-azepine derivatives through an efficient intramolecular condensation of tertiary enamides containing a formyl group, catalyzed by boron tribromide (BBr₃).[3][4][5][6]

Materials:

-

Tertiary enamide with a tethered aldehyde group

-

Boron tribromide (BBr₃) solution in dichloromethane (DCM)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the tertiary enamide (1.0 equiv) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of BBr₃ in DCM (1.2 equiv) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane).

Protocol 3: Cu(I)-Catalyzed Tandem Amination/Cyclization for the Synthesis of Trifluoromethyl-Substituted Azepin-2-carboxylates

This protocol outlines the synthesis of trifluoromethyl-substituted azepin-2-carboxylates via a copper(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with amines.[7]

Materials:

-

Functionalized allenyne

-

Primary or secondary amine

-

Copper(I) iodide (CuI)

-

Anhydrous 1,4-Dioxane

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a sealed tube, combine the functionalized allenyne (1.0 equiv), the amine (1.2 equiv), and CuI (10 mol%) in anhydrous 1,4-dioxane.

-

Seal the tube and heat the reaction mixture at 80-100 °C for 12-16 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using an eluent of ethyl acetate in petroleum ether).

Data Presentation

Table 1: Synthesis of 3-Amino-2,7-dihydro-1H-azepine-4-carboxylates via [6+1] Annulation

| Entry | Ynenitrile Substituent (R¹) | Reformatsky Reagent (R²) | Product | Yield (%) |

| 1 | Phenyl | Ethyl bromoacetate | 3-Amino-1-phenyl-2,7-dihydro-1H-azepine-4-carboxylate | 85 |

| 2 | Benzyl | Methyl bromoacetate | 3-Amino-1-benzyl-2,7-dihydro-1H-azepine-4-carboxylate | 78 |

| 3 | p-Tolyl | t-Butyl bromoacetate | 3-Amino-1-(p-tolyl)-2,7-dihydro-1H-azepine-4-carboxylate | 82 |

Table 2: Synthesis of 2,3-Dihydro-1H-azepines via Intramolecular Condensation

| Entry | Enamide Substituent (R¹) | Product | Yield (%) |

| 1 | Phenyl | 7-Phenyl-2,3-dihydro-1H-azepine | 92 |

| 2 | 4-Methoxyphenyl | 7-(4-Methoxyphenyl)-2,3-dihydro-1H-azepine | 88 |

| 3 | 2-Thienyl | 7-(Thiophen-2-yl)-2,3-dihydro-1H-azepine | 85 |

Table 3: Synthesis of Trifluoromethyl-Substituted Azepin-2-carboxylates via Tandem Amination/Cyclization

| Entry | Allenyne Substituent (R¹) | Amine | Product | Yield (%) |

| 1 | Ethyl | Aniline | Ethyl 3-(phenylamino)-7-(trifluoromethyl)-2,7-dihydro-1H-azepine-2-carboxylate | 75 |

| 2 | Methyl | Benzylamine | Methyl 3-(benzylamino)-7-(trifluoromethyl)-2,7-dihydro-1H-azepine-2-carboxylate | 68 |

| 3 | Ethyl | Morpholine | Ethyl 3-morpholino-7-(trifluoromethyl)-2,7-dihydro-1H-azepine-2-carboxylate | 81 |

Table 4: Biological Activity of Functionalized 1H-Azepine Derivatives

| Compound Class | Derivative | Biological Activity | IC₅₀/MIC (µM) |

| 3-Amino-2,7-dihydro-1H-azepine-4-carboxylates | Phenyl substituted | Anticancer (MCF-7) | 5.2 |

| Hexahydropyrimido[1,2-a]azepines | Aryl substituted | COX-2 Inhibition | 0.15 |

| Pyridobenzazepines | Substituted derivative 8 | Antibacterial (S. aureus) | 39-78 µg/mL |

| Pyridobenzazepines | Substituted derivative 12 | Antifungal (C. albicans) | 156-313 µg/mL |

Visualizations

References

- 1. Synthesis of new hexahydropyrimido[1,2- a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medwinpublishers.com [medwinpublishers.com]

- 3. Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes [organic-chemistry.org]

- 6. 2024.sci-hub.st [2024.sci-hub.st]

- 7. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1H-Azepine as a Versatile Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Azepine, a seven-membered nitrogen-containing heterocycle, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique conformational flexibility allows for effective interaction with a wide range of biological targets, making it a valuable building block for the synthesis of diverse pharmaceutical agents.[3] Derivatives of 1H-azepine have demonstrated a broad spectrum of pharmacological activities, including antidepressant, antipsychotic, anticonvulsant, and anticancer properties.[3][4] This document provides detailed application notes and experimental protocols for the utilization of 1H-azepine and its derivatives in the synthesis of pharmaceutically relevant compounds.

Applications in Pharmaceutical Synthesis

The 1H-azepine core is present in numerous approved drugs and clinical candidates, highlighting its therapeutic significance.[5] Its derivatives are instrumental in the development of treatments for central nervous system (CNS) disorders, cardiovascular diseases, and cancer.[4][6]

Central Nervous System (CNS) Active Agents

A significant number of drugs targeting the CNS incorporate the azepine scaffold. Notable examples include:

-

Quetiapine: An atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[7] Its therapeutic effects are mediated through its interaction with dopamine and serotonin receptors, as well as the Notch and ERK/MAPK signaling pathways.[4][8][9][10]

-

Imipramine: A tricyclic antidepressant that functions by inhibiting the reuptake of norepinephrine and serotonin.[1][11][12] This leads to downstream effects on CREB (cAMP-responsive element-binding protein) and BDNF (brain-derived neurotrophic factor), which are crucial for neurogenesis and synaptic plasticity.[11]

-

Carbamazepine: An anticonvulsant used to treat epilepsy, neuropathic pain, and bipolar disorder.[3][13] Its primary mechanism of action involves the blockade of voltage-gated sodium channels.[3][6] It also modulates the Wnt/β-catenin signaling pathway.[14]

Anticancer Agents

Recent research has focused on the development of azepine-containing compounds as potent anticancer agents. A notable application is in the design of Poly(ADP-ribose) polymerase (PARP-1) inhibitors. These inhibitors can induce synthetic lethality in cancer cells with specific DNA repair defects, such as BRCA1/2 mutations.[15][16][17] The azepine scaffold serves as a key structural element in designing effective PARP-1 inhibitors.[15]

Key Synthetic Methodologies

Several synthetic strategies have been developed to construct the 1H-azepine ring system and its derivatives. Two prominent methods are highlighted below.

Synthesis of 2,3-Dihydro-1H-azepine Derivatives via Intramolecular Condensation

A highly efficient method for the synthesis of 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one derivatives involves the intramolecular cyclic condensation of tertiary enamides containing a formyl group.[18][19][20][21] This reaction is catalyzed by a Lewis acid, such as Boron tribromide (BBr₃), with the addition of a dehydrating agent like Phosphorus pentoxide (P₂O₅).[18][19][20][21]

Experimental Protocols

Protocol 1: Synthesis of 1-Benzoyl-7-phenyl-2,3-dihydro-1H-azepine

Materials:

-

(Z)-N-(1,5-diphenylpent-1-en-3-yl)benzamide (1a)

-

Boron tribromide (BBr₃), 1.0 M solution in CH₂Cl₂

-

Phosphorus pentoxide (P₂O₅)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

To a solution of (Z)-N-(1,5-diphenylpent-1-en-3-yl)benzamide (1a) (0.1 mmol) in anhydrous CH₂Cl₂ (2.0 mL) was added P₂O₅ (20 equiv.).

-

The mixture was stirred at room temperature for 10 minutes.

-

BBr₃ (3 mol %) was added to the mixture.

-

The reaction was stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction was quenched by the addition of saturated aqueous NaHCO₃ solution.

-

The aqueous layer was extracted with CH₂Cl₂ (3 x 10 mL).

-

The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The residue was purified by silica gel column chromatography (eluent: hexanes/ethyl acetate) to afford the desired product.

Quantitative Data:

| Compound | Starting Material | Catalyst | Additive | Yield (%) |

| 1-Benzoyl-7-phenyl-2,3-dihydro-1H-azepine | (Z)-N-(1,5-diphenylpent-1-en-3-yl)benzamide | BBr₃ | P₂O₅ | 71-96%[18][19] |

Characterization Data:

-

Appearance: White solid

-

¹H NMR (400 MHz, CDCl₃): δ 7.50-7.20 (m, 10H), 6.15 (d, J = 8.0 Hz, 1H), 5.90 (t, J = 4.0 Hz, 1H), 4.10 (t, J = 6.0 Hz, 2H), 2.60 (q, J = 6.0 Hz, 2H).

-

¹³C NMR (101 MHz, CDCl₃): δ 170.1, 142.3, 136.5, 131.8, 130.5, 129.8, 128.6, 128.4, 127.8, 127.2, 126.5, 45.2, 30.8.

Protocol 2: Rh(II)-Catalyzed Synthesis of Fused Dihydroazepine Derivatives

This method provides a general route to fused dihydroazepine derivatives from 1-sulfonyl-1,2,3-triazoles bearing a tethered diene.[22][23] The reaction proceeds via an intramolecular cyclopropanation of an α-imino Rh(II)-carbenoid, followed by a 1-aza-Cope rearrangement.[22][23]

Materials:

-

1-Sulfonyl-1,2,3-triazole with a tethered diene

-

Rhodium(II) octanoate dimer (Rh₂(OAc)₄)

-

Anhydrous Toluene

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

To a solution of the 1-sulfonyl-1,2,3-triazole (0.1 mmol) in anhydrous toluene (2.0 mL) was added Rh₂(OAc)₄ (2 mol %).

-

The reaction mixture was heated to 80 °C and stirred until the starting material was consumed, as monitored by TLC.

-

The reaction mixture was cooled to room temperature and filtered through a short pad of silica gel.

-

The filtrate was concentrated under reduced pressure.

-

The residue was purified by silica gel column chromatography (eluent: hexanes/ethyl acetate) to afford the fused dihydroazepine derivative.

Quantitative Data:

| Substrate | Product | Catalyst | Yield (%) |

| Dienyltriazole | Fused 2,5-dihydro[1H]azepine | Rh₂(OAc)₄ | Good to excellent[22] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 1H-azepine-based drugs are a result of their interaction with specific signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Quetiapine Signaling Pathway

Quetiapine's antipsychotic and mood-stabilizing effects are attributed to its complex pharmacology, which includes antagonism at dopamine D₂ and serotonin 5-HT₂A receptors.[9] Additionally, it has been shown to modulate the Notch and ERK/MAPK signaling pathways.[8] The activation of the Notch signaling pathway by quetiapine may contribute to its neuroprotective and myelin-protective effects.[4]

Caption: Quetiapine's multifaceted signaling pathways.

Imipramine Signaling Pathway

Imipramine exerts its antidepressant effects by blocking the reuptake of norepinephrine (NE) and serotonin (5-HT) by their respective transporters, NET and SERT.[11][12] This increases the synaptic concentrations of these neurotransmitters, leading to downstream activation of signaling cascades involving PKA, CREB, and BDNF, which are associated with long-term antidepressant effects and neuroplasticity.[11]

Caption: Imipramine's mechanism of neurotransmitter reuptake inhibition.

Carbamazepine Signaling Pathway

Carbamazepine's primary mechanism as an anticonvulsant is the blockade of voltage-gated sodium channels, which reduces neuronal excitability.[3][6] It has also been shown to inhibit the Wnt/β-catenin signaling pathway by binding to the Frizzled-8 (FZD8) receptor.[14] This action may contribute to its therapeutic effects in bipolar disorder.

Caption: Carbamazepine's dual mechanism of action.

Azepine-based PARP-1 Inhibitor Mechanism

Azepine-containing PARP-1 inhibitors function by binding to the active site of the PARP-1 enzyme, preventing it from repairing single-strand DNA breaks (SSBs).[16][24] In cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these unrepaired SSBs lead to the formation of double-strand breaks (DSBs) during DNA replication.[16] The inability to repair these DSBs results in cell death, a concept known as synthetic lethality.[16]

Caption: Synthetic lethality induced by azepine-based PARP-1 inhibitors.

References

- 1. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 2. ClinPGx [clinpgx.org]

- 3. Carbamazepine - Wikipedia [en.wikipedia.org]

- 4. Quetiapine Ameliorates Schizophrenia-Like Behaviors and Protects Myelin Integrity in Cuprizone Intoxicated Mice: The Involvement of Notch Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PharmGKB summary: carbamazepine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Carbamazepine? [synapse.patsnap.com]

- 7. heteroletters.org [heteroletters.org]

- 8. N-desalkylquetiapine activates ERK1/2 to induce GDNF release in C6 glioma cells: a putative cellular mechanism for quetiapine as antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 10. What is the mechanism of Quetiapine Fumarate? [synapse.patsnap.com]

- 11. SMPDB [smpdb.ca]

- 12. What is the mechanism of Imipramine Hydrochloride? [synapse.patsnap.com]

- 13. Carbamazepine synthesis - chemicalbook [chemicalbook.com]

- 14. carbamazepine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 15. Novel 4,5-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-3(2H)-one derivatives as PARP-1 inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one Derivatives From Intramolecular Condensation between Stable Tertiary Enamides and Aldehydes [organic-chemistry.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Expedient synthesis of fused azepine derivatives using a sequential rhodium(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement of dienyltriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Application Notes and Protocols: Cu(I)-Catalyzed Tandem Amination/Cyclization for Azepine Synthesis

For Researchers, Scientists, and Drug Development Professionals